2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The unique structural features of this compound contribute to its biological activity, making it a subject of interest in various scientific studies.
The compound is primarily derived from synthetic processes involving the modification of existing heterocycles. Its synthesis and potential applications have been reported in various patent documents and scientific literature, indicating ongoing research into its pharmacological properties and therapeutic uses .
This compound can be classified as an oxazole derivative fused with a pyrimidine ring, featuring a chlorobenzothiophene moiety. It falls under the broader category of heterocyclic compounds, which are characterized by rings containing at least one atom that is not carbon, such as nitrogen or oxygen.
The synthesis of 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one typically involves multi-step organic reactions. Key methods include:
The synthesis may utilize starting materials that include commercially available heterocycles and chlorinated aromatic compounds. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
The molecular structure of 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one can be represented by its chemical formula:
The structure features:
The compound's structural data can be analyzed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and stability.
2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one can participate in various chemical reactions:
The reactivity of this compound is influenced by electronic effects from the chlorobenzothiophene group, which can stabilize intermediates during these reactions.
The mechanism of action for 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one is not fully elucidated but is believed to involve:
Research indicates that similar compounds exhibit activity against various targets involved in cancer and neurodegenerative diseases, suggesting potential applications for this compound in therapeutic contexts.
Key physical properties include:
Chemical properties include:
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide further insights into thermal stability and decomposition patterns.
2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one shows promise in several research areas:
The oxazolo[5,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its structural mimicry of purine nucleobases. This core comprises a fused bicyclic structure featuring oxygen and nitrogen atoms at strategic positions, enabling diverse non-covalent interactions with biological targets. Its planar configuration facilitates π-π stacking within hydrophobic enzyme pockets, while nitrogen atoms (N1, N3) serve as hydrogen bond acceptors, critical for adenosine triphosphate (ATP)-competitive binding in kinase domains [5] [8]. This scaffold’s bioisosteric equivalence to endogenous purines allows it to disrupt nucleotide-dependent processes, positioning it as a versatile platform for antimetabolite therapies targeting aberrant cell proliferation [2] [6].
Table 1: Key Physicochemical Properties of Oxazolo[5,4-d]Pyrimidine Core
Property | Value/Role | Biological Consequence |
---|---|---|
Ring Planarity | Near-perfect planarity | Facilitates DNA intercalation and kinase binding |
H-Bond Acceptors | 3-4 sites (N1, N3, O) | Target recognition in catalytic pockets |
LogP Range | 1.5-3.5 (modifiable via substituents) | Balances membrane permeability and solubility |
Molecular Weight | Low base (~160 g/mol) | Permits derivatization without excessive bulk |
Modifications at the C2 and C7 positions profoundly influence target selectivity and potency. For instance, hydrophobic aryl groups at C2 enhance stacking interactions in tyrosine kinase pockets, while aminoalkyl chains at C7 improve water solubility and confer ionic interactions with aspartate/glutamate residues in Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [7] [8]. Crystallographic studies confirm that 7-aminopropyl derivatives induce conformational changes in VEGFR2 analogous to sorafenib, a reference tyrosine kinase inhibitor [2]. The scaffold’s metabolic stability is superior to imidazo-fused analogs due to resistance to cytochrome P450-mediated oxidation at the oxazole oxygen [5] [10].
Table 2: Bioisosteric Comparison: Purine vs. Oxazolo[5,4-d]Pyrimidine
Feature | Purine (Adenine) | Oxazolo[5,4-d]Pyrimidine | Advantage |
---|---|---|---|
Core Structure | Imidazole + pyrimidine | Oxazole + pyrimidine | Enhanced metabolic stability |
N1 pKa | ~4.2 | Not protonatable | Reduced cationic charge at physiological pH |
H-Bond Capacity | 2 donors, 3 acceptors | 0-1 donors, 3-4 acceptors | Tunable polarity via C7 substitution |
Electron Density | Uniform | Electron-deficient oxazole ring | Improved π-stacking in ATP sites |
Benzothiophene integration at the C2 position of oxazolo[5,4-d]pyrimidine introduces extended conjugation that enhances affinity for hydrophobic enzyme subpockets. The benzothiophene’s sulfur atom contributes weakly polar interactions, while its fused benzene ring provides van der Waals contacts critical for allosteric inhibition [3] [9]. Crucially, halogen atoms—particularly chlorine at the benzothiophene C3 position—induce profound electronic and steric effects:
Table 3: Impact of Benzothiophene C3 Substituents on Biological Activity
C3 Substituent | VEGFR2 IC50 (μM) | LogP | Metabolic Stability (t1/2, min) | Key Interactions |
---|---|---|---|---|
H | >10 | 2.8 | 15 | Minimal |
CH3 | 3.2 | 3.1 | 22 | Hydrophobic packing |
Cl | 0.33 | 3.4 | 48 | Halogen bonding with Glu885/Val899 |
OCH3 | 1.7 | 2.9 | 18 | H-bond with Asp1046 |
Synthetic access to 3-halobenzothiophenes relies on regioselective electrophilic cyclizations. Copper-catalyzed halocyclization of 2-alkynylthioanisoles generates 3-chloro or 3-bromobenzothiophenes in ethanol at 60–80°C, though iodination requires milder conditions (25°C, NaI/CuSO4) to prevent dehydration [3] [9]. Alternative routes exploit benzothiophene S-oxides via interrupted Pummerer reactions with phenols or silanes, achieving C3 functionalization under metal-free conditions—a critical advantage for reducing catalyst residues in pharmaceuticals [9].
Heterocyclic compounds have dominated targeted therapy development due to their structural diversity and prevalence in biochemical pathways. Nitrogen-based heterocycles (e.g., indoles, purines) constitute ~60% of small-molecule anticancer drugs, leveraging their capacity to inhibit kinases, DNA topoisomerases, and growth factor receptors [4] [6].
Oncological Pathway Targeting:
Neurological Pathway Targeting:
Table 4: Evolution of Key Heterocyclic Anticancer and Neurological Agents
Era | Representative Agent | Core Heterocycle | Primary Target | Clinical Impact |
---|---|---|---|---|
1960s | Vincristine | Indole | Tubulin | Hodgkin’s lymphoma remission |
1980s | 5-Fluorouracil | Pyrimidine | Thymidylate synthase | Colorectal cancer survival improvement |
2000s | Imatinib | Pyridopyrimidine | BCR-ABL kinase | First-line chronic myeloid leukemia therapy |
2010s | Tivozanib | Quinoline | VEGFR1/2/3 | Renal cell carcinoma tolerance |
2020s | Oxazolo[5,4-d]pyrimidine 3h | Oxazole-pyrimidine | VEGFR2/EGFR | Potent anti-angiogenic activity in solid tumors |
2020s | Oxazolo[5,4-d]pyrimidine 48 | Oxazole-pyrimidine | CB2 receptor | Neutral antagonist for neuroinflammation |
The convergence of scaffold hopping and structure-based design accelerated oxazolo[5,4-d]pyrimidine optimization. For instance, replacing purine’s N7 with oxygen in oxazolo[5,4-d]pyrimidine reduced off-target binding to adenosine receptors while retaining nanomolar affinity for VEGFR2 and CB2 [5] [10]. Contemporary research focuses on polypharmacology, designing single molecules to concurrently inhibit oncogenic kinases (e.g., VEGFR2, EGFR) and modulate neurological receptors (e.g., CB2), addressing tumor microenvironment crosstalk [8] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1